![molecular formula C8H7ClF3N3O B1460705 (S)-8-Chlor-2-(trifluormethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-on CAS No. 1260585-11-2](/img/structure/B1460705.png)

(S)-8-Chlor-2-(trifluormethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-on

Übersicht

Beschreibung

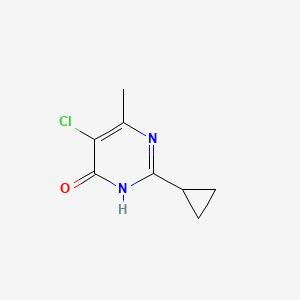

The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl groups are common in pharmaceutical and agrochemical compounds .

Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall molecular structure and properties of the compound.

Chemical Reactions Analysis

Trifluoromethylation, the process of introducing a trifluoromethyl group into a molecule, can be achieved by various methods . One such method is photoredox catalysis, a process that involves the generation of the trifluoromethyl radical .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrose-Aktivität

Im Bereich der medizinischen Chemie sind Pyrimidinderivate für ihre breite Palette an pharmakologischen Aktivitäten bekannt. Neuere Studien haben neuartige Pyrimidinderivate synthetisiert, um ihre Anti-Fibrose-Aktivitäten zu bewerten . Diese Verbindungen haben vielversprechende Ergebnisse gezeigt, indem sie die Expression von Kollagen und den Gehalt an Hydroxyprolin in Zellkulturmedien hemmen, was auf potenzielle Anwendungen bei der Entwicklung neuer Anti-Fibrose-Medikamente hindeutet.

Antivirale Forschung

Der Pyrimidinkern ist ein häufiges Merkmal in vielen antiviralen Wirkstoffen. Die Forschung an Pyrimidinderivaten hat ihr Potenzial im Kampf gegen Virusinfektionen aufgezeigt. Durch Modifizieren der Pyrimidinstruktur können Wissenschaftler neue Verbindungen entwickeln, die die Replikation verschiedener Viren hemmen können, was zur Entwicklung antiviraler Medikamente beiträgt .

Antikrebs-Eigenschaften

Pyrimidinderivate wurden auch auf ihre Antikrebs-Eigenschaften untersucht. Diese Verbindungen können die Proliferation von Krebszellen stören, Apoptose induzieren und die Angiogenese hemmen. Die Vielseitigkeit des Pyrimidinrings ermöglicht die Herstellung zahlreicher Derivate, die auf die gezielte Behandlung bestimmter Krebsarten zugeschnitten sein könnten .

Antioxidative Effekte

Die antioxidativen Eigenschaften von Pyrimidinderivaten machen sie wertvoll für die Erforschung von Krankheiten, die mit oxidativem Stress zusammenhängen. Diese Verbindungen können freie Radikale abfangen und Zellen vor oxidativem Schaden schützen, der ein beitragender Faktor bei vielen chronischen Krankheiten ist .

Antimikrobielle Anwendungen

Pyrimidinderivate haben eine antimikrobielle Aktivität gegen eine Reihe von Krankheitserregern gezeigt. Ihr Wirkmechanismus beinhaltet häufig die Interferenz mit der Synthese von Nukleinsäuren oder Proteinen, die für das Überleben von Mikroben unerlässlich sind. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika .

Wirkmechanismus

Mode of Action

(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one interacts with its targets by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the cells, leading to a decrease in the production of ATP, the primary energy source for cells . This energy disruption can lead to cell death, particularly in rapidly dividing cells such as those found in fungi .

Biochemical Pathways

The affected biochemical pathway is the electron transport chain, specifically at the level of mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in the proton gradient across the mitochondrial membrane . This decrease in the proton gradient disrupts the production of ATP, leading to energy depletion and cell death .

Pharmacokinetics

The trifluoromethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites

Result of Action

The result of the action of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is the disruption of energy production within the cell, leading to cell death . This makes it an effective fungicide, as it can kill the fungal cells by disrupting their energy supply .

Action Environment

The action of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can influence the stability and efficacy of the compound

Biochemische Analyse

Biochemical Properties

(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. The trifluoromethyl group in the compound enhances its electronegativity, making it a potent inhibitor of certain enzymes. For instance, it has been observed to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction between (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one and CDKs involves the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of kinase activity.

Cellular Effects

The effects of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cells by disrupting the CDK2/cyclin A2 complex, thereby halting cell proliferation . Additionally, (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDKs, forming stable complexes that inhibit their enzymatic activity . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and key amino acid residues in the active site. Additionally, (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDKs and continues to induce apoptosis in cancer cells even after prolonged exposure. The efficacy of the compound may decrease over time due to potential metabolic degradation in cellular environments.

Dosage Effects in Animal Models

The effects of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK activity and induces apoptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with non-target proteins.

Metabolic Pathways

(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is involved in several metabolic pathways, primarily those related to pyrimidine metabolism . The compound interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, which are involved in the catabolism and salvage of pyrimidine nucleotides. These interactions can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is transported and distributed through specific transporters and binding proteins . The compound is known to interact with organic anion transporters and multidrug resistance proteins, which facilitate its uptake and efflux from cells. These interactions influence the localization and accumulation of the compound in different cellular compartments.

Subcellular Localization

The subcellular localization of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDKs and other regulatory proteins . Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the targeting of the compound to specific subcellular compartments, thereby modulating its activity.

Eigenschaften

IUPAC Name |

(8S)-2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPPUVAQWCTKNO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=O)C=C(N=C2N[C@@H]1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)

![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)

![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1460639.png)

![[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1460644.png)

![5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1460645.png)